![molecular formula C10H21NO2 B6352837 Ethyl 3-[(pentan-3-yl)amino]propanoate CAS No. 856243-71-5](/img/structure/B6352837.png)
Ethyl 3-[(pentan-3-yl)amino]propanoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material. It was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy, 1H NMR, and single crystal X-ray crystallography . These techniques provide detailed information about the molecular structure of the compound.Scientific Research Applications
Anti-Gastric Cancer Activity
Ethyl 3-(pentan-3-ylamino)propanoate has been investigated for its anti-cancer properties, particularly against gastric cancer. Researchers have synthesized this compound and evaluated its efficacy in vitro against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45 . Further studies are needed to explore its mechanism of action and potential clinical applications.
Indole Derivatives and Pharmacological Activity
Indole derivatives, including Ethyl 3-(pentan-3-ylamino)propanoate, have wide-ranging biological and clinical applications. For instance, indole-3-acetic acid (a plant hormone) is produced from tryptophan degradation in higher plants. While the specific pharmacological activity of this compound requires further investigation, its indole moiety suggests potential interactions with cellular pathways .
Crystallography and Structural Characterization
Researchers have characterized Ethyl 3-(pentan-3-ylamino)propanoate using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and single crystal X-ray crystallography. These analyses provide valuable insights into its molecular structure and bonding patterns .
Synthetic Routes and Starting Materials
The compound is synthesized via a multiple-step route, starting from 4-(methylamino)-3-nitrobenzoic acid. Understanding the synthetic pathways allows researchers to optimize production methods and explore modifications for improved properties .
Patent Information
There is a patent related to the preparation of crystalline forms of Ethyl 3-(pentan-3-ylamino)propanoate, which highlights its potential industrial applications .
Future Directions
The future directions for research on Ethyl 3-[(pentan-3-yl)amino]propanoate could include further studies on its synthesis, characterization, and potential applications. Given the interest in similar compounds for their medicinal properties, Ethyl 3-[(pentan-3-yl)amino]propanoate could also be explored for potential therapeutic uses .
properties
IUPAC Name |
ethyl 3-(pentan-3-ylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-9(5-2)11-8-7-10(12)13-6-3/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMCFOCYJNYWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(pentan-3-yl)amino]propanoate |
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